molecular formula C19H16N6O4S2 B11466065 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11466065
M. Wt: 456.5 g/mol
InChI Key: MQXYLCPLWQCQMM-UHFFFAOYSA-N
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Description

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step reactions. One common approach is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction proceeds without the need for catalysts and is carried out in boiling DMF (dimethylformamide) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and sulfamoyl groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16N6O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H16N6O4S2/c20-31(28,29)14-8-6-13(7-9-14)22-16(26)11-30-18-23-17-15(12-4-2-1-3-5-12)10-21-25(17)19(27)24-18/h1-10H,11H2,(H,22,26)(H2,20,28,29)(H,23,24,27)

InChI Key

MQXYLCPLWQCQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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